molecular formula C20H25ClN2O2S B4653969 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No. B4653969
M. Wt: 392.9 g/mol
InChI Key: JQGIWVSFWIJHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound targets specific enzymes and signaling pathways that are critical for cancer cell growth and survival.

Mechanism of Action

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are involved in the development of various types of cancer. By inhibiting BTK, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine blocks the B-cell receptor signaling pathway and induces apoptosis (programmed cell death) in cancer cells. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine also inhibits other enzymes and signaling pathways that are involved in cancer cell growth and survival, such as AKT and ERK.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has been shown to have potent anti-tumor activity in preclinical models of cancer. In these models, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine induces apoptosis in cancer cells and inhibits tumor growth. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has also been shown to have immunomodulatory effects, such as increasing the activity of natural killer cells and T-cells. These effects suggest that 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine may have a dual mechanism of action, both directly killing cancer cells and enhancing the immune system's ability to recognize and eliminate cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is its selectivity for BTK and other specific enzymes and signaling pathways that are critical for cancer cell growth and survival. This selectivity reduces the risk of off-target effects and toxicity. However, one limitation of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the potential for drug resistance, which may develop over time and limit the effectiveness of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine.

Future Directions

There are several future directions for the development of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine as a cancer therapy. One direction is the optimization of dosing and scheduling to maximize efficacy and minimize toxicity. Another direction is the development of combination therapies that target multiple signaling pathways and enhance the immune system's ability to recognize and eliminate cancer cells. Additionally, further research is needed to understand the mechanisms of drug resistance and develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine in humans and determine its potential as a cancer therapy.

Scientific Research Applications

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has shown potent anti-tumor activity by inhibiting specific enzymes and signaling pathways that are critical for cancer cell growth and survival. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has also been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy. These findings suggest that 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has the potential to be an effective treatment for various types of cancer.

properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S/c1-14-6-5-7-19(17(14)4)22-8-10-23(11-9-22)26(24,25)20-13-15(2)18(21)12-16(20)3/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGIWVSFWIJHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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